6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and multiple functional groups. This compound features an imino group, a morpholine ring, and a triazatricyclic core, which contribute to its diverse chemical reactivity and potential biological activity. Its structural complexity makes it of significant interest in medicinal chemistry and pharmacology, as well as in materials science applications.
This compound belongs to the class of triazatricyclic compounds, characterized by their intricate ring structures and functional groups that can influence biological activity. It is classified under organic compounds with potential pharmaceutical applications due to its unique molecular architecture.
The synthesis of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis techniques. Key methods may include:
Each step requires careful optimization of reaction conditions—including temperature, solvent choice, and reaction time—to ensure high yields and purity of the final product.
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structure includes:
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=CO5
GYNJJLQCZQJMJO-UHFFFAOYSA-N
.The compound can undergo several chemical reactions due to its functional groups:
Understanding these reactions is crucial for exploring the compound's reactivity profile in various environments.
The mechanism by which 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects likely involves interactions with molecular targets such as enzymes or receptors.
Key points include:
The compound is expected to exhibit moderate solubility in polar solvents due to the presence of polar functional groups like the morpholine ring and carboxamide.
Key chemical properties include:
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in several scientific fields:
Research into this compound continues to explore its full range of biological activities and potential therapeutic uses across various disciplines.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3